molecular formula C14H15Cl2N B12632937 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline CAS No. 948294-60-8

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline

Cat. No.: B12632937
CAS No.: 948294-60-8
M. Wt: 268.2 g/mol
InChI Key: UOGSOWOAIWTWRJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline is a quinoline derivative, characterized by the presence of chlorine atoms at the 2nd and 3rd positions, and methyl groups at the 6th and 7th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline typically involves the chlorination of a quinoline precursor. One common method involves the reaction of 6,7-dimethylquinoline with thionyl chloride to introduce the chlorine atoms at the 2nd and 3rd positions. The resulting intermediate is then reacted with 3-chloropropyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which may have different chemical properties and applications.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Tetrahydroquinoline derivatives.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atoms and the quinoline ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
  • 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
  • 4-Chloro-6-methoxyquinoline

Uniqueness

2-Chloro-3-(3-chloropropyl)-6,7-dimethylquinoline is unique due to the presence of both chlorine and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties and applications compared to other quinoline derivatives.

Properties

CAS No.

948294-60-8

Molecular Formula

C14H15Cl2N

Molecular Weight

268.2 g/mol

IUPAC Name

2-chloro-3-(3-chloropropyl)-6,7-dimethylquinoline

InChI

InChI=1S/C14H15Cl2N/c1-9-6-12-8-11(4-3-5-15)14(16)17-13(12)7-10(9)2/h6-8H,3-5H2,1-2H3

InChI Key

UOGSOWOAIWTWRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)CCCCl

Origin of Product

United States

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